6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. Azo compounds are widely used in various industries, including dyes, pigments, and pharmaceuticals, due to their vibrant colors and chemical stability.
Preparation Methods
The synthesis of 6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. For instance, the diazonium salt of 4-(diethylamino)-2-methoxyaniline can be prepared by treating it with sodium nitrite and hydrochloric acid under cold conditions. This diazonium salt is then coupled with 3-methoxy-1-methylpyridazinium chloride under basic conditions to form the desired azo compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or stannous chloride, resulting in the formation of hydrazo compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride has a wide range of scientific research applications:
Chemistry: It is used as a dye and pigment in various chemical processes due to its vibrant color and stability. It also serves as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biological molecules makes it useful in various diagnostic and research applications.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the textile industry for dyeing fabrics and in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of 6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride involves its interaction with specific molecular targets. The azo group (N=N) in the compound can undergo photoisomerization, leading to changes in its molecular structure and properties. This photoisomerization process is triggered by exposure to light, causing the compound to switch between its trans and cis isomers. This property is exploited in various applications, including photodynamic therapy and molecular switches .
Comparison with Similar Compounds
6-((4-(Diethylamino)-2-methoxyphenyl)azo)-3-methoxy-1-methylpyridazinium chloride can be compared with other similar azo compounds, such as:
4,4’-Azobis(4-cyanopentanoyl chloride): Used as an initiator in radical polymerization reactions.
6-Hydroxy-4-methyl-2-oxo-5-[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile: Known for its applications in dyeing and pigmentation.
4,6-Dihydroxy-2-methylpyrimidine azo derivatives: Used in the textile industry for their vibrant colors and stability .
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct photophysical properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
94109-85-0 |
---|---|
Molecular Formula |
C17H24ClN5O2 |
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N,N-diethyl-3-methoxy-4-[(6-methoxy-2-methylpyridazin-2-ium-3-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C17H24N5O2.ClH/c1-6-22(7-2)13-8-9-14(15(12-13)23-4)18-19-16-10-11-17(24-5)20-21(16)3;/h8-12H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CKAKYNSXMITSGB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N=C(C=C2)OC)C)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.